Formestane

Catalog No.
S548668
CAS No.
566-48-3
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formestane

CAS Number

566-48-3

Product Name

Formestane

IUPAC Name

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1

InChI Key

OSVMTWJCGUFAOD-KZQROQTASA-N

SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O

solubility

Insoluble

Synonyms

4-hydroxy-4-androstene-3,17-dione, 4-hydroxyandrost-4-ene-3,17-dione, 4-hydroxyandrostene-3,17-dione, 4-hydroxyandrostenedione, 4-OHA, CGP 32 349, CGP 32349, CGP-32349, formestane, Lentaron

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O

The exact mass of the compound Formestane is 302.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Supplementary Records. It belongs to the ontological category of hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Formestane (4-hydroxyandrostenedione) is a second-generation, steroidal aromatase inhibitor. It functions as a Type I, irreversible inhibitor, meaning it forms a permanent, covalent bond with the aromatase enzyme, leading to its inactivation. This mechanism, often termed "suicide inhibition," provides a long-lasting effect as the body must synthesize new enzyme. Unlike third-generation inhibitors, Formestane is characterized by poor oral bioavailability, traditionally necessitating intramuscular administration for systemic research applications.

Substituting Formestane with other aromatase inhibitors based solely on target class is unreliable for reproducible research. Its defining combination of a steroidal backbone, irreversible (Type I) mechanism, and poor oral bioavailability makes it fundamentally non-interchangeable with common alternatives. Non-steroidal inhibitors like letrozole and anastrozole are reversible (Type II) and bind non-covalently, allowing for enzyme activity to resume after drug clearance. Even the steroidal inhibitor exemestane, while also irreversible, is designed for oral activity, presenting a different pharmacokinetic and metabolic profile that is critical in experimental design. Therefore, choosing Formestane is a deliberate selection for a specific mechanism of action and administration route not offered by more modern, orally active inhibitors.

Mechanism of Action: Irreversible Inactivation vs. Reversible Inhibition

Formestane is a Type I aromatase inhibitor that acts as a 'suicide substrate,' binding irreversibly and leading to permanent enzyme inactivation. This contrasts sharply with Type II non-steroidal inhibitors like anastrozole and letrozole, which bind reversibly and competitively. Studies on JEG-3 cells demonstrate that after removal of the inhibitor, only irreversible agents like the steroidal inhibitors (formestane, exemestane) induce residual inhibition of aromatase activity, whereas activity recovers after removal of reversible inhibitors.

Evidence DimensionResidual Aromatase Activity After Drug Removal
Target Compound DataInduces residual inhibition of aromatase activity after removal from cell culture (as a Type I inhibitor).
Comparator Or BaselineAnastrozole/Letrozole (Type II): Aromatase activity inhibition disappears immediately after removal of the drug.
Quantified DifferenceQualitative but fundamental mechanistic difference: permanent vs. temporary enzyme inactivation.
ConditionsIn vitro assay using JEG-3 choriocarcinoma cells incubated with inhibitors, followed by drug removal and subsequent measurement of aromatase activity.

For studies requiring sustained, long-term enzyme knockout without continuous drug presence, the irreversible mechanism of Formestane is a critical procurement requirement.

Administration Route & Bioavailability: A Key Differentiator for Preclinical Model Design

Formestane exhibits poor oral bioavailability, making intramuscular (i.m.) injection the established route for achieving full bioavailability and sustained plasma concentrations in research models. A study in breast cancer patients showed that after a 250 mg i.m. dose, plasma concentrations reached a Cmax of 48.0 ± 20.9 nmol/l within 24-48 hours and were sustained above 2 nmol/l for 14 days. This contrasts with third-generation inhibitors like exemestane, letrozole, and anastrozole, which are all formulated for effective oral administration.

Evidence DimensionPrimary Administration Route for Bioavailability
Target Compound DataIntramuscular injection for full bioavailability and sustained release.
Comparator Or BaselineExemestane, Letrozole, Anastrozole: Oral administration.
Quantified DifferenceQualitative difference in required administration route for systemic exposure.
ConditionsPharmacokinetic studies in human patients.

This makes Formestane the specific choice for preclinical studies where depot injection is desired to ensure compliance, reduce animal handling stress from daily oral gavage, and maintain stable, long-term compound exposure.

In Vitro Potency: Competitive Inhibition Constant (Ki) Compared to Newer Agents

In vitro assays using human placental microsomes establish Formestane as a potent aromatase inhibitor, with a reported Ki of 27 nM. While highly effective, subsequent generations of inhibitors have been developed with greater potency. For instance, in a comparative study, letrozole demonstrated an IC50 of 26 nM, while exemestane showed an IC50 of 232 nM in a separate assay. Another study reported a Formestane IC50 of 42 nM. The potency of Formestane is significantly greater than that of the first-generation inhibitor aminoglutethimide, against which it was found to be approximately 60-fold more potent in early studies.

Evidence DimensionInhibitory Potency (Ki / IC50)
Target Compound DataKi = 27 nM; IC50 = 42 nM
Comparator Or BaselineLetrozole: IC50 = 26 nM; Exemestane: IC50 = 232 nM; Aminoglutethimide: ~60x less potent than Formestane.
Quantified DifferenceFormestane demonstrates potency comparable to letrozole and is more potent than exemestane in these specific in vitro assays.
ConditionsIn vitro aromatase inhibition assays using human placental microsomes or cell-based systems.

While not the most potent agent available, its high, well-characterized potency combined with its unique irreversible steroidal mechanism provides a specific tool for applications where this combination is required, distinguishing it from both less potent predecessors and mechanistically different successors.

Preclinical Models Requiring Sustained Estrogen Suppression via Depot Injection

Formestane is the appropriate choice for long-term in vivo studies in animal models where consistent, stable plasma levels of an aromatase inhibitor are required. Its poor oral bioavailability and suitability for intramuscular depot administration allow for reduced animal handling and stress compared to daily oral gavage needed for orally active alternatives, ensuring more reliable and humane experimental conditions.

Mechanistic Studies Differentiating Irreversible vs. Reversible Aromatase Inhibition

As a well-characterized, potent, irreversible steroidal inhibitor, Formestane serves as a critical tool compound in studies designed to probe the biological consequences of permanent enzyme inactivation versus the temporary, reversible inhibition provided by non-steroidal agents like letrozole. This is essential for research into drug resistance, enzyme turnover, and long-term cellular adaptation to estrogen deprivation.

Investigating Steroidal vs. Non-Steroidal Inhibitor Specificity and Off-Target Effects

Researchers use Formestane to specifically assess the effects of a steroidal backbone, which differs from the triazole structure of anastrozole and letrozole. This allows for the decoupling of effects stemming from aromatase inhibition itself versus those potentially caused by the core chemical structure of the inhibitor, including any minor androgenic activity or differential interactions with other cellular components.

Benchmark for Development of Novel Topical or Transdermal Aromatase Inhibitors

Given its poor oral bioavailability and established use in non-oral formulations, Formestane serves as a relevant benchmark compound in the research and development of novel topical or transdermal delivery systems for aromatase inhibitors. Its physicochemical properties and metabolic profile provide a baseline for evaluating the performance and systemic exposure of new formulations designed for localized or alternative delivery routes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

302.18819469 g/mol

Monoisotopic Mass

302.18819469 g/mol

Heavy Atom Count

22

LogP

2.66

Appearance

Solid powder

Melting Point

199 - 202

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PUB9T8T355

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of estrogen-receptor positive breast cancer in post-menopausal women.

Pharmacology

By significantly reducing estrogen levels in the bloodstream, formestane may exhibit antitumor activity. In one trial involving 147 postmenopausal females with advanced breast cancers resistant to standard therapies, 22% of patients achieved a partial response, while another 20% achieved disease stabilization. [3] In comparative trials comparing a non-steroidal aromatase inhibitor, anastrozole, with formestane, it was found that anastrozole was more effective and consistent at suppressing estrogen levels in the body. However, these results were of unverified clinical significance. [5]
Formestane is a synthetic steroidal substance with antineoplastic activity. Formestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG02 - Formestane

Mechanism of Action

Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Pictograms

Health Hazard

Health Hazard

Other CAS

566-48-3

Absorption Distribution and Excretion

Formestane has poor oral bioavailability, but is fully bioavailable when administered via the established intramuscular route. The AUC after an intravenous pulse dose does not vary considerably from that of an intramuscular dose. Within 24-48 h of the first dose of intramuscular formestane, a C(max) of 48.0 +/- 20.9 nmol/l was achieved in one study. [2]
Renal elimination. >95% in urine, <5% in feces.
Vd = 1.8 L/kg; widely distributed to organs and tissues when delivered intravenously. [2]
Plasma clearance is approximately 4.2 L/(h kg), when delivered intravenously. In women, following a 500mg dose of formestane, 20% was excreted as glucuronide within the first 24 hours. [1] One long term metabolite (3beta,4alpha-dihydroxy-5alpha-androstan-17-one) can be detected for 90 hours. A longer detection time is possible with more sensitive technology, which may be of utility in sports drug testing. [1]

Metabolism Metabolites

Hepatic metabolism. Phase I of metabolism is mainly reductive in nature. The reduction products 3 beta-hydroxy-5alpha-androstane-4,17-dione and 3alpha-hydroxy-5beta-androstane-4,17-dione are produced, and further reduced. A notable step in the process of metabolism is a keto reduction on carbon number three of the molecule. The main metabolite which is produced from formestane is 4-hydroyxyandrost-4-ene-3,17-dione-4-glucuronide. The oxidation products identified were 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione. In phase II, conjugation was diverse and included sulfatation and glucuronidation. 4-hydroxytestosterone, the 17-hydroxylated analog to formestane, was identified as one particular metabolite found in women's urine. This finding was the result of an oral administration of 500mg of formestane in women.

Wikipedia

Formestane

Biological Half Life

Terminal plasma elimination half life of 18 minutes, when delivered intravenously. [2]

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Martin GD, Narvaez J, Marti A. Synthesis and bioconversions of formestane. J Nat Prod. 2013 Oct 25;76(10):1966-9. doi: 10.1021/np400585t. Epub 2013 Sep 27. PubMed PMID: 24074257.
2: Polet M, Van Renterghem P, Van Gansbeke W, Van Eenoo P. Profiling of urinary formestane and confirmation by isotope ratio mass spectrometry. Steroids. 2013 Nov;78(11):1103-9. doi: 10.1016/j.steroids.2013.07.011. Epub 2013 Aug 7. PubMed PMID: 23933120.
3: Leung GN, Kwok WH, Wan TS, Lam KK, Schiff PJ. Metabolic studies of formestane in horses. Drug Test Anal. 2013 Jun;5(6):412-9. doi: 10.1002/dta.1444. Epub 2013 Jan 21. PubMed PMID: 23339113.
4: Piper T, Fusshöller G, Emery C, Schänzer W, Saugy M. Investigations on carbon isotope ratios and concentrations of urinary formestane. Drug Test Anal. 2012 Dec;4(12):942-50. doi: 10.1002/dta.386. Epub 2012 Feb 22. PubMed PMID: 22354842.
5: Cavaliere C, Corvigno S, Galgani M, Limite G, Nardone A, Veneziani BM. Combined inhibitory effect of formestane and herceptin on a subpopulation of CD44+/CD24low breast cancer cells. Cancer Sci. 2010 Jul;101(7):1661-9. doi: 10.1111/j.1349-7006.2010.01593.x. Epub 2010 Apr 19. PubMed PMID: 20491779.
6: Sharma SK, Zheng W, Joshua AV, Abrams DN, McEwan AJ. Synthesis and evaluation of novel 4-amino-4,6-androstadiene-3,17-dione: an analog of formestane. Bioorg Med Chem Lett. 2008 Oct 15;18(20):5563-6. doi: 10.1016/j.bmcl.2008.09.018. Epub 2008 Sep 22. PubMed PMID: 18815032.
7: Nisslein T, Freudenstein J. Coadministration of the aromatase inhibitor formestane and an isopropanolic extract of black cohosh in a rat model of chemically induced mammary carcinoma. Planta Med. 2007 Apr;73(4):318-22. Epub 2007 Mar 12. PubMed PMID: 17354167.
8: Czerny B, Teister M, Juzyszyn Z, Modrzejewski A, Pawlik A. Effect of 4-hydroxyandrost-4-ene-3,17-dione (formestane) on the bile secretion and metabolism of 4-(14)C-cholesterol to bile acids. Pharmacol Rep. 2005 Nov-Dec;57(6):896-900. PubMed PMID: 16382215.
9: Zilembo N, Bajetta E, Bichisao E, Martinetti A, La Torre I, Bidoli P, Longarini R, Portale T, Seregni E, Bombardieri E. The estrogen suppression after sequential treatment with formestane in advanced breast cancer patients. Biomed Pharmacother. 2004 May;58(4):255-9. PubMed PMID: 15183852.
10: Freue M, Kjaer M, Boni C, Joliver J, Jänicke F, Willemse PH, Coombes RC, Van Belle S, Pérez-Carrión R, Zieschang J, Ibarra de Palacios P, Rose C. Open comparative trial of formestane versus megestrol acetate in postmenopausal patients with advanced breast cancer previously treated with tamoxifen. Breast. 2000 Feb;9(1):9-16. PubMed PMID: 14731578.

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